molecular formula C14H7ClF3NO5 B14248565 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid CAS No. 188969-83-7

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid

Cat. No.: B14248565
CAS No.: 188969-83-7
M. Wt: 361.65 g/mol
InChI Key: XXSNWHZLMADSBK-UHFFFAOYSA-N
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Description

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid is an organic compound with the molecular formula C14H8ClF3O5. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a chloro, trifluoromethyl, and nitro group attached to a benzoic acid core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow nitration techniques. This method enhances the efficiency and safety of the process by using droplet-based microreactors, which allow for better control over reaction parameters and improved mass transfer .

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Substitution: Reactions where one functional group is replaced by another.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

    Nitration: Typically involves mixed acids such as nitric acid and sulfuric acid.

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions include substituted benzoic acids, amines, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, plastics, and herbicides.

    Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Similar structure but lacks the nitro group.

    4-(2-Chloro-4-(trifluoromethyl)phenoxy)benzoic acid: Similar structure with a different position of the substituent groups.

Uniqueness

3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid is unique due to the presence of both a nitro and trifluoromethyl group, which imparts specific chemical and physical properties that are not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

188969-83-7

Molecular Formula

C14H7ClF3NO5

Molecular Weight

361.65 g/mol

IUPAC Name

3-[2-chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid

InChI

InChI=1S/C14H7ClF3NO5/c15-9-6-8(14(16,17)18)2-4-11(9)24-12-5-7(13(20)21)1-3-10(12)19(22)23/h1-6H,(H,20,21)

InChI Key

XXSNWHZLMADSBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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